molecular formula C17H14BrN3O3 B3936414 2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

Cat. No. B3936414
M. Wt: 388.2 g/mol
InChI Key: YHVIECFGNMKNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BOP reagent and is widely used as a coupling reagent in peptide synthesis. The aim of

Mechanism of Action

BOP reagent activates carboxylic acids by forming an active ester intermediate, which then reacts with the amino group of the incoming amino acid to form a peptide bond. The reaction proceeds through an N-acylurea intermediate, which is formed by the reaction of BOP reagent with the carboxylic acid. The N-acylurea intermediate is highly reactive and reacts with the amino group of the incoming amino acid to form a peptide bond.
Biochemical and Physiological Effects
BOP reagent has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle the compound with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

BOP reagent has several advantages over other coupling reagents such as HBTU and HATU. It is highly efficient and yields high purity peptides. BOP reagent is also compatible with a wide range of amino acids and can be used in the synthesis of both linear and cyclic peptides. However, BOP reagent has some limitations. It is not suitable for the synthesis of peptides containing acid-labile protecting groups such as Boc and Fmoc. BOP reagent is also not suitable for the synthesis of peptides containing C-terminal cysteine residues.

Future Directions

There are several future directions for the use of BOP reagent in scientific research. One potential application is in the synthesis of glycopeptides. BOP reagent has been shown to be effective in the synthesis of glycopeptides containing complex oligosaccharide chains. Another potential application is in the synthesis of cyclic peptides. BOP reagent has been used in the synthesis of cyclic peptides containing disulfide bridges. Further research is needed to explore the potential applications of BOP reagent in other fields such as drug discovery and materials science.
Conclusion
In conclusion, BOP reagent is a highly efficient coupling reagent that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BOP reagent is straightforward and yields high purity compounds. BOP reagent has several advantages over other coupling reagents and is widely used in peptide synthesis. Further research is needed to explore the potential applications of BOP reagent in other fields.

Scientific Research Applications

BOP reagent is widely used in peptide synthesis due to its high efficiency and low toxicity. It is used as a coupling reagent to activate carboxylic acids for peptide bond formation. BOP reagent has been shown to be superior to other commonly used coupling reagents such as HBTU and HATU in terms of yield and purity of the synthesized peptides. BOP reagent has also been used in the synthesis of cyclic peptides and glycopeptides.

properties

IUPAC Name

[2-(3-bromophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-13-5-3-4-12(10-13)16(22)11-24-17(23)8-9-21-15-7-2-1-6-14(15)19-20-21/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVIECFGNMKNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate
Reactant of Route 6
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2-(3-bromophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

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